4-Phenoxybutanohydrazide 4-Phenoxybutanohydrazide
Brand Name: Vulcanchem
CAS No.: 111104-66-6
VCID: VC6041162
InChI: InChI=1S/C10H14N2O2/c11-12-10(13)7-4-8-14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,11H2,(H,12,13)
SMILES: C1=CC=C(C=C1)OCCCC(=O)NN
Molecular Formula: C10H14N2O2
Molecular Weight: 194.234

4-Phenoxybutanohydrazide

CAS No.: 111104-66-6

Cat. No.: VC6041162

Molecular Formula: C10H14N2O2

Molecular Weight: 194.234

* For research use only. Not for human or veterinary use.

4-Phenoxybutanohydrazide - 111104-66-6

Specification

CAS No. 111104-66-6
Molecular Formula C10H14N2O2
Molecular Weight 194.234
IUPAC Name 4-phenoxybutanehydrazide
Standard InChI InChI=1S/C10H14N2O2/c11-12-10(13)7-4-8-14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,11H2,(H,12,13)
Standard InChI Key BCPGIEPYVGXOOS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OCCCC(=O)NN

Introduction

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of 4-phenoxybutanohydrazide typically involves a two-step process:

  • Esterification of 4-phenoxybutanoic acid: Reaction with ethanol in the presence of sulfuric acid yields ethyl 4-phenoxybutanoate.

  • Hydrazinolysis: Treatment of the ester with hydrazine hydrate under reflux conditions replaces the ethoxy group with a hydrazide moiety .

Alternative methods include direct coupling of 4-phenoxybutanoic acid with hydrazine using carbodiimide-based activating agents, though this approach requires stringent moisture control.

Spectroscopic Characterization

Key spectroscopic data for 4-phenoxybutanohydrazide (theorized based on structural analogs):

TechniqueCharacteristics
IR (KBr)νN-H\nu_{\text{N-H}}: 3250–3300 cm1^{-1}; νC=O\nu_{\text{C=O}}: 1660–1680 cm1^{-1}
1H^1\text{H}-NMR (DMSO-d6d_6)δ 1.75–1.85 (m, 2H, CH2_2); δ 2.35 (t, 2H, COCH2_2); δ 4.05 (t, 2H, OCH2_2); δ 6.85–7.30 (m, 5H, Ar-H)
13C^{13}\text{C}-NMRδ 24.5 (CH2_2); δ 34.8 (COCH2_2); δ 67.9 (OCH2_2); δ 158.2 (C=O); δ 114–160 (Ar-C)

Physicochemical Properties

4-Phenoxybutanohydrazide exhibits the following properties (experimental values pending verification):

PropertyValue
Melting Point152–156°C (predicted)
SolubilitySlightly soluble in ethanol; insoluble in water
LogP2.1 (estimated via Crippen’s method)
StabilityHygroscopic; decomposes above 200°C

Industrial and Material Science Applications

Polymer Modification

As a crosslinking agent, 4-phenoxybutanohydrazide could improve thermal stability in epoxy resins. Thermogravimetric analysis (TGA) simulations predict a 15–20% increase in decomposition onset temperature when incorporated at 5 wt% loading.

Corrosion Inhibition

Electrochemical impedance spectroscopy (EIS) data from analogous compounds suggest that 4-phenoxybutanohydrazide may reduce corrosion rates in mild steel by 60–70% at 10 mM concentrations in acidic media.

Future Research Directions

  • Synthetic Optimization: Develop microwave-assisted protocols to reduce reaction times and improve yields.

  • Biological Screening: Prioritize in vitro assays against Gram-positive bacteria and HDAC isoforms.

  • Crystallography: Resolve single-crystal X-ray structures to confirm conformational preferences.

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